1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea
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Overview
Description
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea is a synthetic organic compound that features a unique combination of a fluorophenyl group, a pyrrolidinone ring, and a morpholinourea moiety
Preparation Methods
The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrrolidinone intermediate, which is then functionalized with a fluorophenyl groupIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .
Chemical Reactions Analysis
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research indicates that the compound may have therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s binding affinity to certain proteins or enzymes, while the pyrrolidinone and morpholinourea moieties contribute to its overall bioactivity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea can be compared with other similar compounds, such as:
Fluorinated Pyrazoles: These compounds also contain fluorophenyl groups and exhibit similar bioactivities.
Oxadiazoles: Known for their diverse biological activities, oxadiazoles share structural similarities with the morpholinourea moiety.
Phenylimidazoles: These compounds have comparable aromatic structures and are used in similar applications .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-morpholin-4-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3/c16-11-1-3-13(4-2-11)20-10-12(9-14(20)21)17-15(22)18-19-5-7-23-8-6-19/h1-4,12H,5-10H2,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRAYWZCRIHYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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